Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is a complex organic compound with the molecular formula . This compound features a central silicon atom bonded to three isopropyl groups and multiple ethynyl and phenyl groups, which contribute to its unique chemical properties and potential applications in various fields, including materials science and organic synthesis.
This compound belongs to the class of organosilicon compounds, specifically silanes, which are characterized by silicon atoms bonded to carbon-containing groups. The presence of both ethynyl and phenyl groups indicates its classification as an alkynyl silane, often utilized in organic synthesis and materials chemistry.
The synthesis of Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane typically involves several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice, catalyst type) can vary based on the desired yield and purity of the final product .
The molecular structure of Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane can be represented using various structural formulas:
InChI=1S/C27H22Si/c1-28(2,3)22-21-27-19-17-26(18-20-27)16-15-25-13-11-24(12-14-25)10-9-23-7-5-4-6-8-23/h4-8,11-14,17-20H,1-3H3
This representation highlights the connectivity between carbon atoms and the central silicon atom.
Key molecular data includes:
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3
.Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane participates in various chemical reactions primarily due to its ethynyl functionalities:
These reactions demonstrate its versatility in synthetic applications within organic chemistry .
The mechanisms involved in the reactivity of Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane include:
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane typically appears as a colorless to pale yellow liquid. Its physical properties include:
The chemical properties are characterized by:
Relevant analytical techniques such as NMR spectroscopy confirm these properties through spectral data analysis .
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane finds applications in several scientific domains:
These applications highlight its significance in advancing research in both synthetic chemistry and materials engineering .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1